(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride
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Overview
Description
(1R,2S,6S,7R,8R)-4-Azatricyclo[52202,6]undecan-8-ol;hydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the hydroxyl group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the tricyclic core to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, such as its ability to act as a drug or a drug precursor.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: Interaction with cell surface or intracellular receptors to elicit a biological response.
Enzyme Inhibition: Inhibition of specific enzymes to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride may include other tricyclic compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functionalization, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
(1R,2S,6S,7R,8R)-4-azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-12H,1-5H2;1H/t6-,7-,8+,9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLOAQZUCLZVBK-SEAWRNJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3C2CNC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1[C@H]3[C@@H]2CNC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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